molecular formula C13H9BrN2 B8318844 (3-Bromo-pyridin-2-yl)-phenyl-acetonitrile

(3-Bromo-pyridin-2-yl)-phenyl-acetonitrile

Cat. No. B8318844
M. Wt: 273.13 g/mol
InChI Key: LTFSCOMUTVZHOW-UHFFFAOYSA-N
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Patent
US08975406B2

Procedure details

2,3-Dibromo-pyridine (1 eq., 0.5 g) and Phenyl-acetonitrile (4 eq., 0.97 mL) were mixed in NMP (3 mL). Potassium tert-butoxide (1.3 eq, 0.3 g) was added to the solution. The resulting mixture was heated in microwave at 110° C. for 40 min EtOAc and water were added to the reaction mixture. The aqueous layer was separated and extracted with EtOAc (×3). The combined organics were washed with brine, dried (MgSO4) and concentrated in vacuo to afford the title compound as a yellow solid. It was used in the next step without further purification
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.97 mL
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
0.3 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[C:2]1[C:7]([Br:8])=[CH:6][CH:5]=[CH:4][N:3]=1.[C:9]1([CH2:15][C:16]#[N:17])[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1.CC(C)([O-])C.[K+].CCOC(C)=O>CN1C(=O)CCC1.O>[Br:8][C:7]1[C:2]([CH:15]([C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)[C:16]#[N:17])=[N:3][CH:4]=[CH:5][CH:6]=1 |f:2.3|

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
BrC1=NC=CC=C1Br
Name
Quantity
0.97 mL
Type
reactant
Smiles
C1(=CC=CC=C1)CC#N
Name
Quantity
3 mL
Type
solvent
Smiles
CN1CCCC1=O
Step Two
Name
Quantity
0.3 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOC(=O)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added to the reaction mixture
CUSTOM
Type
CUSTOM
Details
The aqueous layer was separated
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (×3)
WASH
Type
WASH
Details
The combined organics were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
BrC=1C(=NC=CC1)C(C#N)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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